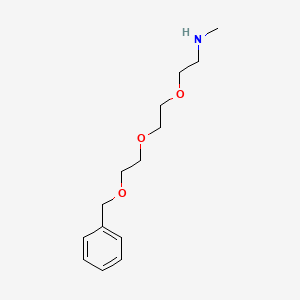
(S,R,S)-Ahpc-C3-NH2 (tfa)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,R,S)-Ahpc-C3-NH2 (tfa) is a compound used in various scientific research applications, particularly in the field of medicinal chemistry. This compound is known for its role in the recruitment of the von Hippel-Lindau (VHL) protein, which is crucial for the degradation of specific proteins within cells .
Métodos De Preparación
The synthesis of (S,R,S)-Ahpc-C3-NH2 (tfa) involves several steps. One common method includes the use of chiral HPLC to ensure the enantiomeric purity of the compound . The synthetic route typically involves the protection and deprotection of functional groups, as well as the use of specific reagents to achieve the desired configuration . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Análisis De Reacciones Químicas
(S,R,S)-Ahpc-C3-NH2 (tfa) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and transition metals . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of a palladium catalyst, the compound can undergo asymmetric hydrogenation to form highly enantioselective products .
Aplicaciones Científicas De Investigación
(S,R,S)-Ahpc-C3-NH2 (tfa) has a wide range of scientific research applications. In chemistry, it is used as a ligand in asymmetric catalysis . In biology and medicine, it is employed in the development of proteolysis-targeting chimeras (PROTACs), which are used to degrade specific proteins within cells . This compound is also used in the study of protein-protein interactions and the development of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of (S,R,S)-Ahpc-C3-NH2 (tfa) involves its role as a ligand for the VHL protein. By binding to the VHL protein, it facilitates the ubiquitination and subsequent degradation of target proteins . This process is crucial for regulating protein levels within cells and can be used to target specific proteins for degradation, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
(S,R,S)-Ahpc-C3-NH2 (tfa) is unique in its ability to recruit the VHL protein and facilitate protein degradation. Similar compounds include other VHL ligands, such as (S,R,S)-Ahpc-PEG2-COOH and (S,R,S)-Ahpc-PEG4-NH2 HCl . These compounds share similar mechanisms of action but may differ in their specific applications and effectiveness.
Propiedades
Fórmula molecular |
C28H38F3N5O6S |
|---|---|
Peso molecular |
629.7 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C26H37N5O4S.C2HF3O2/c1-16-22(36-15-29-16)18-9-7-17(8-10-18)13-28-24(34)20-12-19(32)14-31(20)25(35)23(26(2,3)4)30-21(33)6-5-11-27;3-2(4,5)1(6)7/h7-10,15,19-20,23,32H,5-6,11-14,27H2,1-4H3,(H,28,34)(H,30,33);(H,6,7)/t19-,20+,23-;/m1./s1 |
Clave InChI |
MDVHDVIBUKXMTL-XUXADIIKSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCN)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCN)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)
![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)

![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11931113.png)



![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)

![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)
![4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide](/img/structure/B11931161.png)

![(5S)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B11931168.png)
![[3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]amine hydrochloride](/img/structure/B11931177.png)
